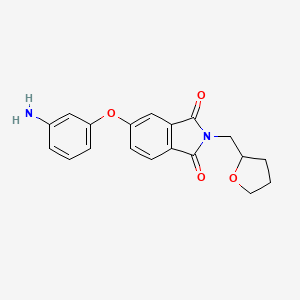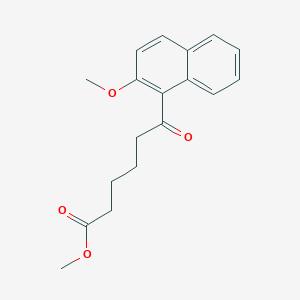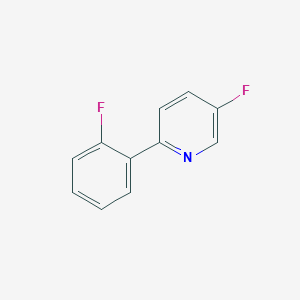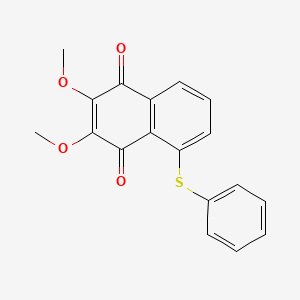
2,3-Dimethoxy-5-(phenylsulfanyl)naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethoxy-5-(phenylsulfanyl)naphthalene-1,4-dione is a naphthoquinone derivative. Naphthoquinones are known for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties . This compound, in particular, has been studied for its redox-cycling properties, which can induce intracellular superoxide anion formation, leading to various cellular responses such as proliferation, apoptosis, or necrosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halogenated naphthoquinone in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-5-(phenylsulfanyl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The quinone core can be reduced to hydroquinone derivatives.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Methoxy and phenylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include various hydroquinone derivatives, substituted naphthoquinones, and other functionalized naphthalene compounds .
Scientific Research Applications
2,3-Dimethoxy-5-(phenylsulfanyl)naphthalene-1,4-dione has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through redox cycling, which generates intracellular superoxide anions. These reactive oxygen species can cause oxidative stress, leading to various cellular responses. The molecular targets include cellular components such as DNA, proteins, and lipids, which can be damaged by oxidative stress .
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its redox properties and biological activities.
2,3-Dimethoxynaphthalene-1,4-dione: Similar structure but lacks the phenylsulfanyl group.
2-Benzylthio-5,8-dimethoxynaphthalene-1,4-dione: Another derivative with similar redox properties.
Uniqueness
2,3-Dimethoxy-5-(phenylsulfanyl)naphthalene-1,4-dione is unique due to the presence of both methoxy and phenylsulfanyl groups, which enhance its redox-cycling ability and biological activity compared to other naphthoquinone derivatives .
Properties
CAS No. |
89226-93-7 |
|---|---|
Molecular Formula |
C18H14O4S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2,3-dimethoxy-5-phenylsulfanylnaphthalene-1,4-dione |
InChI |
InChI=1S/C18H14O4S/c1-21-17-15(19)12-9-6-10-13(14(12)16(20)18(17)22-2)23-11-7-4-3-5-8-11/h3-10H,1-2H3 |
InChI Key |
ZAQRSANMXROWTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)C2=C(C1=O)C=CC=C2SC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


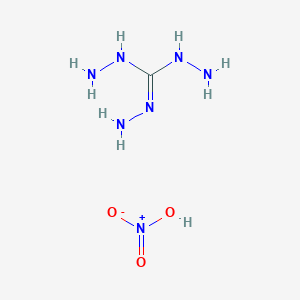
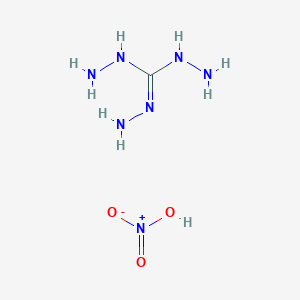
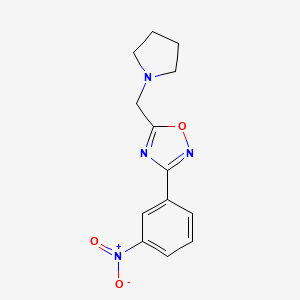
![1-(2-Bromoethyl)spiro[2.2]pentane](/img/structure/B14144086.png)
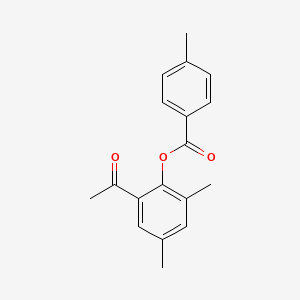
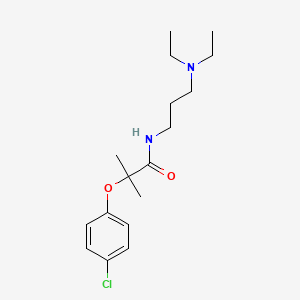
![1-[(4-Bromophenoxy)acetyl]piperidine-4-carboxamide](/img/structure/B14144105.png)
![3-(6-Aminopurin-9-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol](/img/structure/B14144111.png)
![1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea](/img/structure/B14144127.png)

![6-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinyl]carbonyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B14144138.png)
